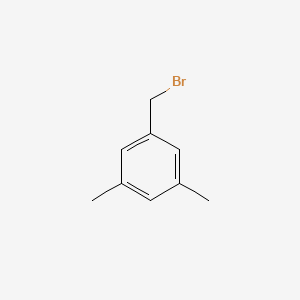

3,5-Dimethylbenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDHXCVJGBTQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181592 | |

| Record name | alpha-Bromomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27129-86-8 | |

| Record name | alpha-Bromomesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylbenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethylbenzyl bromide synthesis from 3,5-dimethylbenzyl alcohol

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylbenzyl Bromide from 3,5-Dimethylbenzyl Alcohol

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial intermediate in pharmaceutical and fine chemical manufacturing. The document details the conversion of 3,5-dimethylbenzyl alcohol to the target bromide, with a primary focus on the robust and widely adopted method utilizing phosphorus tribromide (PBr₃). We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss essential safety, purification, and analytical characterization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for laboratory-scale synthesis.

Introduction: Strategic Importance of this compound

This compound is a key benzylic halide building block. Its utility stems from the reactive carbon-bromine bond, which makes the benzylic carbon an excellent electrophile for nucleophilic substitution reactions. This reactivity is fundamental in the construction of more complex molecular architectures, enabling the introduction of the 3,5-dimethylbenzyl moiety into a wide range of target molecules. The presence of the two methyl groups on the aromatic ring influences the electronic properties and steric profile of the molecule, making it a valuable synthon for creating specific analogues in drug discovery and materials science.

The conversion of the parent alcohol, 3,5-dimethylbenzyl alcohol, is a common and critical transformation. While the hydroxyl group is a poor leaving group, its activation and subsequent displacement by a bromide ion provide a high-yielding pathway to this versatile intermediate.

Mechanistic Rationale: Choosing the Right Path for Bromination

Several reagents can effect the transformation of a primary benzylic alcohol to its corresponding bromide. The choice of reagent is dictated by factors such as substrate compatibility, desired reaction conditions (e.g., temperature, pH), and avoidance of side reactions. The most prevalent methods involve phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

-

Phosphorus Tribromide (PBr₃): This is often the preferred method for primary and secondary alcohols.[1] The reaction proceeds through a clean Sₙ2 mechanism, which is highly reliable and avoids the formation of carbocation intermediates.[2][3][4] This prevents potential rearrangements, a crucial advantage for more complex substrates. The reaction conditions are generally mild, and the byproducts are easily removed during aqueous work-up.

-

Hydrobromic Acid (HBr): Often used in conjunction with a strong acid catalyst like H₂SO₄, this method is also effective.[5] For a primary benzylic alcohol, the reaction typically follows an Sₙ2 pathway.[6] The first step is the protonation of the hydroxyl group by the strong acid, converting it into a good leaving group (water).[6][7] The bromide ion then acts as the nucleophile. While effective, this method involves strongly acidic conditions which may not be suitable for sensitive substrates.

For the synthesis of this compound, the PBr₃ method offers excellent control and high yields, making it the focus of our detailed protocol.

The Sₙ2 Mechanism with Phosphorus Tribromide

The conversion of 3,5-dimethylbenzyl alcohol with PBr₃ is a classic example of an Sₙ2 reaction. The process involves two primary stages: activation of the hydroxyl group followed by nucleophilic displacement.

-

Activation: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms an alkoxy-dibromophosphite intermediate, effectively converting the hydroxyl into a much better leaving group.[2][3]

-

Substitution: A bromide ion (Br⁻), displaced in the first step, then executes a backside attack on the benzylic carbon.[4] This concerted step breaks the carbon-oxygen bond and forms the new carbon-bromine bond, yielding this compound and a phosphorus-containing byproduct (dibromophosphorous acid).[2]

Caption: Figure 1: Sₙ2 Mechanism with PBr₃

Experimental Protocol: Synthesis of this compound

This protocol details a reliable procedure for the synthesis of this compound on a laboratory scale.

Safety Precautions

WARNING: This procedure involves hazardous materials and must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

-

This compound: This compound is corrosive and a lachrymator (causes tears).[8][9] It causes severe skin burns and eye damage.[8][9] Avoid all personal contact, including inhalation.[10]

-

Phosphorus Tribromide (PBr₃): PBr₃ is highly corrosive and toxic. It reacts violently with water, releasing HBr gas. Handle with extreme care under anhydrous conditions.

-

Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

-

PPE: At a minimum, wear a lab coat, chemical splash goggles, and chemical-resistant gloves (inspect gloves before use).[9]

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3,5-Dimethylbenzyl alcohol | 136.19 | 5.00 g | 36.7 | 1.0 |

| Phosphorus tribromide (PBr₃) | 270.69 | 1.3 mL (3.7 g) | 13.6 | 0.37 |

| Anhydrous diethyl ether (Et₂O) | 74.12 | 50 mL | - | - |

| Saturated NaHCO₃ solution | - | ~30 mL | - | - |

| Brine (Saturated NaCl solution) | - | ~30 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylbenzyl alcohol (5.00 g, 36.7 mmol).

-

Dissolution: Add anhydrous diethyl ether (50 mL) to the flask and stir until the alcohol is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

-

Reagent Addition: While stirring vigorously, add phosphorus tribromide (1.3 mL, 13.6 mmol) dropwise via syringe over 10-15 minutes. Causality Note: PBr₃ is added slowly to the cooled solution to control the exothermic reaction and prevent the formation of byproducts.[2] One mole of PBr₃ can react with three moles of alcohol, so a slight excess of alcohol is used here to ensure all the PBr₃ is consumed.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ~50 g of crushed ice with gentle stirring. This will hydrolyze any remaining PBr₃.

-

Work-up & Extraction:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer (top layer).

-

Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acidic byproducts), and then 30 mL of brine.[11]

-

Drain the organic layer into a clean Erlenmeyer flask.

-

-

Drying & Filtration: Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer, swirl, and let it stand for 10-15 minutes to remove residual water. Filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude product will be a light yellow solid or oil.[8]

Purification

The crude product is often of sufficient purity for many applications. For higher purity, column chromatography is recommended.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A non-polar solvent system, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane, load it onto the silica gel column, and elute with the chosen mobile phase, collecting fractions. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Observation / Expected Value |

| Appearance | White to light yellow crystalline solid.[12] |

| Melting Point | 37-39 °C (literature). |

| ¹H NMR (CDCl₃) | δ ~7.0 ppm (s, 1H, Ar-H), δ ~6.9 ppm (s, 2H, Ar-H), δ 4.45 ppm (s, 2H, -CH₂Br), δ 2.3 ppm (s, 6H, -CH₃). The alcohol OH proton signal will be absent.[13] |

| ¹³C NMR (CDCl₃) | δ ~138 ppm (Ar-C), δ ~137 ppm (Ar-C), δ ~129 ppm (Ar-CH), δ ~127 ppm (Ar-CH), δ ~34 ppm (-CH₂Br), δ ~21 ppm (-CH₃). |

| IR Spectroscopy | Disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol. Appearance of C-Br stretch (around 600-500 cm⁻¹). Conforms to the reference spectrum.[12] |

| Expected Yield | 85-95% |

Workflow Summary

The entire process, from reaction to final product analysis, can be visualized as a clear, sequential workflow.

Caption: Figure 2: Experimental Workflow

Conclusion

The synthesis of this compound from its corresponding alcohol via phosphorus tribromide is a highly efficient and reliable method suitable for widespread laboratory use. The Sₙ2 pathway ensures a clean conversion with predictable outcomes. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently produce high-purity material for subsequent synthetic applications. The analytical benchmarks provided serve as a self-validating system to ensure the quality and identity of the final product.

References

- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 2. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 3. orgosolver.com [orgosolver.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.ca [fishersci.ca]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. 3,5-DIMETHYLBENZYL ALCOHOL(27129-87-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3,5-Dimethylbenzyl Bromide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3,5-dimethylbenzyl bromide (α-bromomesitylene), a versatile reagent crucial for advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties to offer field-proven insights into its reactivity, synthesis, and practical applications. We will explore the causality behind its unique chemical behavior, detail validated experimental protocols, and provide the necessary spectral data for confident identification and use.

Core Molecular Identity and Physicochemical Properties

This compound is an aromatic organobromine compound distinguished by a bromomethyl group attached to a symmetrically substituted xylene backbone. This specific arrangement of methyl groups significantly influences its electronic properties and steric profile, which in turn dictates its reactivity.

Its core identifiers and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-(Bromomethyl)-3,5-dimethylbenzene | [1] |

| Synonyms | α-Bromomesitylene, 5-Bromomethyl-m-xylene | [1] |

| CAS Number | 27129-86-8 | [1] |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1] |

| Appearance | White to light yellow crystalline powder or fused mass | [2] |

| Melting Point | 36-40 °C | [2] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound is through the free-radical bromination of mesitylene (1,3,5-trimethylbenzene). This reaction selectively targets the benzylic position over the aromatic ring due to the stability of the intermediate benzylic radical.

Causality of the Method:

The reaction is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN), which homolytically cleaves the weak Br-Br bond in N-bromosuccinimide (NBS) or elemental bromine. The resulting bromine radical abstracts a hydrogen atom from one of the methyl groups of mesitylene. This step is highly selective for the benzylic position because the resulting 3,5-dimethylbenzyl radical is significantly stabilized by resonance with the aromatic ring. This stabilized radical then reacts with another molecule of Br₂ or NBS to form the product and regenerate a bromine radical, propagating the chain reaction.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Free-Radical Bromination of Mesitylene

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mesitylene (1.0 eq) and N-bromosuccinimide (NBS, 1.05 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the dense NBS at the bottom of the flask and the formation of succinimide, which floats to the surface.

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the succinimide by-product.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be purified by recrystallization from a solvent like hexane to yield pure this compound as a white crystalline solid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the lability of the C-Br bond at the benzylic position. This makes it an excellent electrophile for nucleophilic substitution reactions.

The Duality of Sₙ1 and Sₙ2 Pathways

Benzyl halides are unique in that they can readily undergo substitution via both Sₙ1 and Sₙ2 mechanisms, a choice largely dictated by the reaction conditions.[3][4][5]

-

Sₙ2 Mechanism: As a primary halide, this compound is sterically accessible for a backside attack by a strong nucleophile (e.g., CN⁻, RS⁻, N₃⁻). This concerted, bimolecular pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF).[6][7]

-

Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent (e.g., H₂O, EtOH), the C-Br bond can heterolytically cleave to form a 3,5-dimethylbenzyl carbocation.[8] This primary carbocation is unusually stable due to resonance, where the positive charge is delocalized into the aromatic ring. This stabilization lowers the activation energy for carbocation formation, making the Sₙ1 pathway competitive.[3]

Caption: Competing Sₙ1 and Sₙ2 reaction pathways.

Formation of Grignard Reagents

This compound readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, 3,5-dimethylbenzylmagnesium bromide.[9][10] This organometallic compound is a powerful nucleophile and a strong base, widely used for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[11]

Caption: Experimental workflow for Grignard reagent synthesis.

Protocol: Synthesis of 3,5-Dimethylbenzylmagnesium Bromide

Critical Prerequisite: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours) and the reaction must be performed under an inert atmosphere (nitrogen or argon) to prevent quenching by atmospheric moisture.[9][10]

-

Setup: Place magnesium turnings (1.2 eq) in a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and an inert gas inlet.

-

Initiation: Add a small crystal of iodine to the flask (the purple color will disappear upon reaction initiation). Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Gentle warming may be required to start the reaction, which is indicated by bubble formation and the disappearance of the iodine color.

-

Addition: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent and should be used immediately for subsequent reactions.

Spectroscopic Characterization

Accurate identification of this compound is critical. The following data represent the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies its NMR spectra, providing clear, interpretable signals.

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~ 7.0 - 7.1 | Singlet (s) | 1H, Aromatic C4-H | This proton is chemically unique and has no adjacent protons, resulting in a singlet. |

| ~ 6.9 - 7.0 | Singlet (s) | 2H, Aromatic C2-H, C6-H | These two protons are chemically equivalent due to symmetry and have no adjacent protons. | |

| ~ 4.45 | Singlet (s) | 2H, Benzylic -CH₂Br | Protons on the benzylic carbon are deshielded by the adjacent bromine and aromatic ring. They appear as a sharp singlet. | |

| ~ 2.30 | Singlet (s) | 6H, Methyl -CH₃ | The six protons of the two equivalent methyl groups are shielded and appear as a strong singlet. | |

| ¹³C NMR | ~ 138-139 | - | C3, C5 (Aromatic, -CH₃) | Quaternary carbons attached to the methyl groups. |

| ~ 137-138 | - | C1 (Aromatic, -CH₂Br) | Quaternary carbon attached to the benzylic group. | |

| ~ 129-130 | - | C4 (Aromatic, -CH) | Tertiary aromatic carbon. | |

| ~ 127-128 | - | C2, C6 (Aromatic, -CH) | Equivalent tertiary aromatic carbons. | |

| ~ 33-34 | - | Benzylic -CH₂Br | The benzylic carbon, deshielded by bromine. | |

| ~ 21-22 | - | Methyl -CH₃ | The equivalent methyl group carbons. |

(Note: Predicted shifts are based on standard chemical shift theory and data from analogous compounds.[12] The solvent used can cause minor variations.)

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2975 - 2850 | Medium-Strong | C-H stretch (aliphatic, -CH₃ & -CH₂) |

| 1605, 1470 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260 - 1200 | Strong | C-H in-plane bend |

| ~ 600 - 700 | Strong | C-Br stretch |

(Reference values are based on standard IR correlation charts.)[13]

Mass Spectrometry (MS)

The mass spectrum is characterized by a distinct fragmentation pattern.

-

Molecular Ion (M⁺): A peak will be observed at m/z ≈ 198/200, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Base Peak: The most intense peak (base peak) is typically observed at m/z = 119 . This corresponds to the loss of the bromine radical (•Br) to form the highly stable 3,5-dimethylbenzyl cation ([C₉H₁₁]⁺).[1] This cation may further rearrange to a dimethyltropylium ion, which is a common fragmentation pathway for benzyl derivatives.

Applications in Research and Drug Development

This compound serves as a key building block for introducing the 3,5-dimethylbenzyl moiety into larger molecules. This group can be used to:

-

Increase Lipophilicity: The two methyl groups and the phenyl ring enhance the molecule's nonpolar character, which can be critical for modulating a drug candidate's ability to cross cell membranes.

-

Act as a Steric Shield: The methyl groups at the 3 and 5 positions can sterically hinder or direct reactions at nearby functional groups, providing regiochemical control in complex syntheses.

-

Serve as a Protecting Group: The 3,5-dimethylbenzyl group can be used to protect alcohols or amines. While less common than other benzyl protecting groups, its specific electronic and steric properties can be advantageous in certain synthetic routes.

-

Synthesize Bioactive Molecules: Analogous structures like 3,5-difluorobenzyl bromide are used to synthesize biologically active compounds.[14] By extension, this compound is a valuable precursor for creating libraries of novel compounds for screening in drug discovery programs. For example, it can be used to alkylate amines, phenols, or thiols in potential pharmacophores.

Safety, Handling, and Storage

Hazard Identification: this compound is a corrosive substance.[1]

-

GHS Classification: Skin Corrosion/Irritation Category 1B.[1]

-

Hazard Statement (H314): Causes severe skin burns and eye damage.[1]

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong bases, alcohols, and amines.

References

- 1. This compound | C9H11Br | CID 141334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 355560250 [thermofisher.com]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. brainly.com [brainly.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. asccollegekolhar.in [asccollegekolhar.in]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Page loading... [wap.guidechem.com]

A Spectroscopic Guide to 3,5-Dimethylbenzyl Bromide: Elucidating Structure Through NMR, IR, and MS

Introduction: The Analytical Imperative for 3,5-Dimethylbenzyl Bromide

This compound (C₉H₁₁Br, CAS No: 27129-86-8) is a valuable substituted toluene building block in organic synthesis, frequently employed in the pharmaceutical and specialty chemical industries for introducing the 3,5-dimethylbenzyl moiety into larger molecules.[1] Its utility as a reactive intermediate necessitates stringent identity and purity confirmation. The benzylic bromide functional group makes the compound highly reactive, but also susceptible to degradation or side-reactions if not handled or characterized properly.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, focusing instead on the causal relationships between the molecular structure and the resulting spectral output. This document is intended for researchers, process chemists, and quality control analysts who rely on robust analytical data to drive their scientific and developmental endeavors.

Overall Analytical Workflow

The comprehensive characterization of a chemical entity like this compound is a multi-step process. Each analytical technique provides a unique piece of the structural puzzle. The following workflow illustrates a logical approach to confirming the identity and purity of the compound.

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and symmetry of atoms within a molecule.

For this compound, the key structural features to be confirmed by NMR are the 1,3,5-trisubstituted aromatic ring, the two equivalent methyl groups, and the benzylic bromomethyl group.

Molecular Structure with Atom Numbering for NMR

Caption: Molecular structure of this compound with carbon numbering for NMR assignments.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is used to identify the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 6.9 | Singlet (s) | 1H | H-4 | This proton is on the aromatic ring between two electron-donating methyl groups, resulting in a relatively upfield shift for an aromatic proton. Due to symmetry, it has no adjacent protons to couple with. |

| ~ 6.9 - 6.8 | Singlet (s) | 2H | H-2, H-6 | These two protons are chemically equivalent due to the molecule's symmetry. They are slightly shielded by the adjacent methyl groups. They appear as a single peak. |

| ~ 4.45 | Singlet (s) | 2H | H-7 (-CH₂Br) | Protons on a carbon adjacent to both an aromatic ring (deshielding) and a bromine atom (deshielding) appear significantly downfield. There are no adjacent protons, hence it's a singlet. |

| ~ 2.30 | Singlet (s) | 6H | H-8, H-8' (-CH₃) | The two methyl groups are equivalent due to symmetry and thus resonate at the same frequency. These benzylic protons are deshielded by the aromatic ring. They appear as a sharp singlet. |

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~ 139 | C-3, C-5 | Quaternary aromatic carbons attached to the methyl groups. Their chemical shift is influenced by the alkyl substitution. |

| ~ 138 | C-1 | Quaternary aromatic carbon attached to the -CH₂Br group. Its shift is influenced by both the ring currents and the attached benzylic carbon. |

| ~ 129 | C-4 | Aromatic CH carbon. Its chemical environment is distinct from C-2 and C-6. |

| ~ 127 | C-2, C-6 | Aromatic CH carbons. These are equivalent due to symmetry. |

| ~ 33 | C-7 (-CH₂Br) | The benzylic carbon is significantly shifted downfield by the attached electronegative bromine atom. |

| ~ 21 | C-8, C-8' (-CH₃) | The two equivalent methyl carbons appear in the typical aliphatic region.[2] |

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation:

-

Rationale: A deuterated solvent is required to avoid a large interfering solvent signal in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is an excellent choice as it is a common solvent for non-polar organic compounds and its residual proton signal (at ~7.26 ppm) is well-defined and does not typically interfere with sample signals.

-

Procedure: Accurately weigh approximately 10-20 mg of this compound. Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Rationale: A high-field spectrometer (e.g., 400 MHz or higher) is used to achieve better signal dispersion and resolution.[3]

-

Procedure:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.[3]

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., WALTZ-16) to produce a spectrum with singlets for each carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.[3]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ peak to 77.16 ppm (for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (e.g., stretching, bending). It serves as a rapid and effective method to confirm the presence of key functional groups, providing a molecular "fingerprint".

Predicted IR Absorption Bands

For this compound, the IR spectrum is expected to show characteristic absorptions for the aromatic ring, the alkyl groups, and the C-Br bond.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as in the benzene ring. |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch | These peaks correspond to the C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups. |

| 1610, 1585, 1470 | Strong-Medium | C=C Aromatic Ring Stretch | The benzene ring has characteristic stretching vibrations that appear in this region. The specific pattern can be indicative of the substitution pattern. |

| ~850 - 750 | Strong | C-H Out-of-Plane Bending | The pattern of these strong bands in the "fingerprint region" is highly diagnostic of the substitution pattern on the benzene ring. For 1,3,5-trisubstitution, a strong band is expected here. |

| ~650 - 550 | Medium-Strong | C-Br Stretch | The stretching vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum. |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

Objective: To obtain a rapid, high-quality IR spectrum for functional group identification.

-

Rationale: ATR-FTIR is the preferred method for solid samples as it requires minimal sample preparation compared to traditional methods like KBr pellets, and provides excellent sample-to-sample reproducibility.[4]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. This is a critical step to computationally subtract the absorbance of atmospheric CO₂ and H₂O from the final sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of solid this compound onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure anvil to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumber values.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and structural information derived from its fragmentation pattern upon ionization.

Expected Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is predicted to show a clear molecular ion and a characteristic fragmentation pattern dominated by the formation of a stable benzylic carbocation.

| m/z Value | Ion Identity | Significance |

| 198/200 | [C₉H₁₁Br]⁺˙ (M⁺˙ / M+2⁺˙) | Molecular Ion Peak . The presence of two peaks with a ~1:1 intensity ratio, separated by 2 m/z units, is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular formula.[5] |

| 119 | [C₉H₁₁]⁺ | Base Peak . This corresponds to the loss of the bromine radical (•Br) from the molecular ion. This 3,5-dimethylbenzyl cation is highly stable due to resonance with the aromatic ring and is expected to be the most abundant ion (the base peak). |

| 91 | [C₇H₇]⁺ | This corresponds to the tropylium ion, a common rearrangement fragment in the mass spectra of alkylbenzenes, formed by the loss of ethylene from the [C₉H₁₁]⁺ fragment.[6] |

Primary Fragmentation Pathway

Caption: Predicted primary fragmentation pathway for this compound under electron ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

-

Rationale: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation patterns that are useful for structural elucidation and library matching.[7]

-

Sample Introduction:

-

Direct Insertion Probe (for solids): A small amount of the solid sample is placed in a capillary tube, which is then inserted directly into the ion source. The probe is heated to volatilize the sample into the gas phase.

-

Gas Chromatography (GC-MS): The sample is first dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into a GC. The GC separates the sample from any impurities before it enters the MS ion source. This is the preferred method as it also provides purity information.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

An electron multiplier detector records the abundance of each ion.

-

-

Data Interpretation:

-

Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺˙) and its isotopic pattern (M+2⁺˙).

-

Identify the base peak (the most intense peak) and other significant fragment ions.

-

Propose fragmentation mechanisms that are consistent with the observed peaks and known chemical principles.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon and hydrogen skeleton, IR spectroscopy verifies the presence of the required functional groups, and mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis. Adherence to the rigorous protocols outlined in this guide ensures the generation of high-quality, reliable data essential for any research or development program utilizing this important chemical intermediate.

References

- 1. This compound = 97.0 GC 27129-86-8 [sigmaaldrich.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. benchchem.com [benchchem.com]

- 5. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzyl bromide(100-39-0) MS [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stability and Storage of 3,5-Dimethylbenzyl Bromide

Introduction

3,5-Dimethylbenzyl bromide, also known as α-bromomesitylene or 1-(bromomethyl)-3,5-dimethylbenzene, is a crucial reagent in organic synthesis, valued for its role in introducing the 3,5-dimethylbenzyl moiety into molecules.[1][2] This functional group is a key building block in the development of pharmaceuticals, agrochemicals, and materials science. Its utility stems from the high reactivity of the benzylic bromide group, which readily participates in nucleophilic substitution reactions.[3] However, this same reactivity makes the compound susceptible to degradation, posing significant challenges for its long-term storage and handling.

This guide provides an in-depth analysis of the chemical stability of this compound, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The information herein is intended for researchers, scientists, and drug development professionals who rely on the integrity of this reagent for successful and reproducible outcomes.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward ensuring its stability. Unlike the parent compound benzyl bromide, which is a liquid, the dimethylated analog is a solid powder at room temperature.[4][5]

| Property | Value | Source |

| CAS Number | 27129-86-8 | [2][4] |

| Molecular Formula | C₉H₁₁Br | [2][4] |

| Molecular Weight | 199.09 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder or fused mass | [4][6] |

| Melting Point | 37-39 °C (lit.) | [1][4] |

| Hazard Class | Skin Corrosion/Irritation, Category 1B | [4][7] |

The compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][4][7] It is also a lachrymator, meaning it irritates the eyes and can cause tearing.[5][8] These hazardous properties necessitate the stringent handling protocols discussed later in this guide.

Chemical Stability and Reactivity

The stability of this compound is intrinsically linked to its reactivity. The key to its chemical behavior lies in the carbon-bromine bond at the benzylic position.

Susceptibility to Nucleophilic Substitution

Benzylic halides are highly reactive towards nucleophiles.[9] This enhanced reactivity is due to the ability of the benzene ring to stabilize the transition states of both SN1 and SN2 reactions.

-

SN1 Pathway: The loss of the bromide leaving group results in a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized throughout the aromatic ring.[10] This stabilization facilitates its formation, making the SN1 pathway viable, especially with weak nucleophiles.

-

SN2 Pathway: As a primary benzylic halide, the compound is also susceptible to direct attack by nucleophiles in a concerted SN2 mechanism.[11]

This inherent reactivity means that this compound will readily react with a wide range of common laboratory substances, including water, alcohols, amines, and bases.[7][12][13] These incompatibilities are the primary driver for the strict storage conditions required.

Primary Degradation Pathways

Exposure to ambient conditions can lead to rapid degradation of the reagent. The two most significant pathways are hydrolysis and photodecomposition.

A. Hydrolysis: The most common degradation route is reaction with moisture (hydrolysis).[8][12][14] Water acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion. This reaction produces 3,5-dimethylbenzyl alcohol and corrosive hydrogen bromide (HBr) gas.[5][14] The generation of HBr can further catalyze decomposition and pressurize the storage container, creating a significant safety hazard.[15]

Caption: Primary hydrolysis pathway of this compound.

B. Photochemical Degradation: Several safety data sheets for benzylic bromides note that the compounds are light-sensitive.[8][12][14][16] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-Br bond to form a stable benzylic radical. These radicals can then participate in a variety of subsequent reactions, leading to polymerization or the formation of other impurities. While specific studies on this compound are scarce, the general principles of photochemical degradation of halogenated aromatic compounds are well-established.[17][18]

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, a multi-faceted approach to storage is required to preserve the integrity and purity of this compound.

Core Storage Conditions

The following conditions are mandatory for the safe and effective storage of this reagent.

| Parameter | Recommendation | Rationale and Causality |

| Temperature | Store in a cool place (2-8°C recommended for long-term). | Reduces the rate of decomposition reactions and minimizes the vaporization of any potential degradation byproducts like HBr.[7][19] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents contact with atmospheric moisture, thereby inhibiting the primary hydrolysis degradation pathway.[12][20] |

| Light | Store in a dark place, using an amber or opaque container. | Prevents photochemical degradation initiated by UV or visible light.[12][14][16] |

| Container | Keep in the original, tightly closed container. | The original supplier container is designed for compatibility and to prevent leaks. A tight seal is crucial to exclude moisture and air.[7][8][13] |

| Incompatibilities | Store away from incompatible materials. | Must be segregated from bases, alcohols, amines, metals, and strong oxidizing agents to prevent violent or unwanted reactions.[7][12][13][16][21] |

Storage Decision Workflow

The following diagram illustrates the decision-making process for appropriate storage upon receiving the material.

Caption: Decision workflow for storing this compound.

Experimental Protocol: Safe Handling and Use

Adherence to a strict, self-validating protocol is essential when working with this corrosive and reactive compound.

Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[7][14][16]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any defects before use.[7]

-

Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron should be worn.[14]

Step-by-Step Handling Procedure

-

Preparation:

-

Ensure an eyewash station and safety shower are immediately accessible.[14]

-

Perform all operations within a certified chemical fume hood to avoid inhalation of dust or potential HBr vapors.[12]

-

Assemble all glassware and ensure it is completely dry, preferably oven-dried and cooled under an inert atmosphere.[20]

-

Set up an inert atmosphere (Nitrogen or Argon) manifold if the reaction is sensitive to moisture.

-

-

Aliquoting the Reagent:

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Briefly purge the container headspace with a gentle stream of inert gas before sealing it again.

-

Use non-sparking tools for transfer.[12]

-

Weigh the required amount of the solid quickly and transfer it to the reaction vessel under a positive pressure of inert gas.

-

-

Reaction and Quenching:

-

Once the reagent is transferred, securely seal the reaction vessel.

-

After the reaction is complete, any excess reagent must be quenched carefully. A slow addition of a non-protic solvent followed by a cautious addition of an alcohol like isopropanol is a common method, but the specific quenching procedure should be dictated by the reaction scale and conditions.

-

-

Cleanup and Disposal:

Conclusion

This compound is a potent and valuable synthetic tool whose utility is directly proportional to its purity. Its inherent reactivity, particularly its sensitivity to moisture and light, mandates a rigorous and scientifically grounded approach to its storage and handling. By implementing the protocols detailed in this guide—storing the compound in a cool, dry, dark environment under an inert atmosphere and away from incompatible substances—researchers can ensure its long-term stability. This preserves reagent integrity, leading to more reliable, reproducible, and safer scientific outcomes.

References

- 1. This compound | 27129-86-8 [chemicalbook.com]

- 2. This compound | C9H11Br | CID 141334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]

- 4. This compound = 97.0 GC 27129-86-8 [sigmaaldrich.com]

- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. fishersci.ca [fishersci.ca]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. quora.com [quora.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. westliberty.edu [westliberty.edu]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. nj.gov [nj.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 3,5-Dimethylphenylmagnesium bromide 0.5M tetrahydrofuran 34696-73-6 [sigmaaldrich.com]

- 20. benchchem.com [benchchem.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,5-Dimethylbenzyl Bromide: Synthesis, Reactivity, and Applications in Drug Development

This guide provides a comprehensive technical overview of 3,5-dimethylbenzyl bromide, a key building block in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, reactivity, and its strategic application in the synthesis of complex molecular architectures.

Nomenclature and Identification: Establishing a Common Language

Effective scientific communication begins with precise nomenclature. This compound is known by several synonyms, which are crucial to recognize when searching chemical databases and literature.

The primary synonyms for this compound include:

The Chemical Abstracts Service (CAS) Registry Number for this compound is 27129-86-8 .[1][2][3]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Br | --INVALID-LINK--[6] |

| Molecular Weight | 199.09 g/mol | --INVALID-LINK--[1][2] |

| Appearance | White to off-white crystalline powder | --INVALID-LINK--[1][2] |

| Melting Point | 37-39 °C | --INVALID-LINK--[1][2][4] |

| Boiling Point | 185 °C at 340 mmHg | --INVALID-LINK--[5] |

| Solubility | Insoluble in water; soluble in organic solvents like toluene, chloroform, and dichloromethane. | --INVALID-LINK--[7] |

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the free-radical bromination of 3,5-dimethyltoluene at the benzylic position. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is the preferred method.[8][9]

The Rationale Behind the Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is favored for benzylic bromination due to its high selectivity.[8][9] The benzylic C-H bonds are significantly weaker than other C-H bonds in the molecule, making them susceptible to abstraction by a bromine radical.[10] This is because the resulting benzylic radical is resonance-stabilized by the aromatic ring.[10] NBS is used to maintain a low concentration of bromine in the reaction mixture, which suppresses competing electrophilic aromatic substitution on the electron-rich benzene ring.[10][11]

Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-Dimethyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethyltoluene in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide, which will float on top of the CCl₄.

-

Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and filter to remove the succinimide.

-

Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from hexane to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Considerations

This compound is a versatile electrophile due to the polarized carbon-bromine bond and the stability of the potential benzylic carbocation intermediate. Its reactivity is primarily governed by nucleophilic substitution and organometallic reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

Benzylic bromides can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms.[12] The choice of pathway is influenced by the nucleophile, solvent, and temperature.

-

Sₙ2 Mechanism: With strong, unhindered nucleophiles in polar aprotic solvents, the reaction proceeds via a concerted Sₙ2 pathway.[5] The nucleophile attacks the electrophilic benzylic carbon, displacing the bromide ion in a single step.

-

Sₙ1 Mechanism: In the presence of weak nucleophiles and polar protic solvents, the reaction can proceed through an Sₙ1 mechanism.[12] This involves the formation of a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile.

Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.

Formation of Grignard Reagents

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3,5-dimethylbenzylmagnesium bromide.[13][14] This organometallic compound is a potent nucleophile and a strong base, making it a valuable tool for forming new carbon-carbon bonds.

Experimental Protocol: Preparation of 3,5-Dimethylbenzylmagnesium Bromide

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

-

Initiation: Place the magnesium turnings and a crystal of iodine in the flask.

-

Addition of Halide: Dissolve this compound in anhydrous ether and add it dropwise to the magnesium turnings. The reaction is initiated when the iodine color fades and gentle refluxing is observed.

-

Completion: Once the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting solution of 3,5-dimethylbenzylmagnesium bromide can be used directly in subsequent reactions.[13][14]

Applications in Drug Development and Medicinal Chemistry

The 3,5-dimethylbenzyl moiety is a common structural motif in a variety of biologically active compounds. This compound serves as a key starting material for introducing this group into more complex molecules.

One notable application is in the synthesis of novel compounds with potential therapeutic activities. For instance, the introduction of the 3,5-dimethylbenzyl group can modulate the lipophilicity and steric profile of a molecule, which can in turn affect its binding to biological targets and its pharmacokinetic properties. While specific examples directly citing this compound in the final stages of drug synthesis are often proprietary, its utility as a building block is evident in the broader context of medicinal chemistry. For example, related benzyl bromides are used in the synthesis of compounds with antimicrobial, antifungal, and antitumor activities.[7][15][16]

Safety and Handling

This compound is a corrosive and lachrymatory substance.[13] It causes severe skin burns and eye damage.[13] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[13] It is incompatible with bases, alcohols, amines, and metals.[13]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined physicochemical properties, straightforward synthesis via Wohl-Ziegler bromination, and predictable reactivity make it an important tool for researchers in both academic and industrial settings. A thorough understanding of its handling, synthesis, and reaction mechanisms is essential for its effective and safe utilization in the development of novel chemical entities with potential therapeutic applications.

References

- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3,5-DIMETHOXYBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Special Issue “Development and Synthesis of Biologically Active Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Effects of Methyl Groups on Benzyl Bromide Reactivity

Abstract

The reactivity of the benzylic C-Br bond in benzyl bromide is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This technical guide provides a comprehensive analysis of how a simple methyl group, depending on its position (ortho, meta, or para), profoundly influences the reaction kinetics and mechanistic pathways of nucleophilic substitution. We will dissect the interplay of inductive and hyperconjugative effects, grounding theoretical principles in quantitative kinetic data and providing robust experimental protocols for researchers in organic synthesis and medicinal chemistry.

Introduction: The Benzyl Bromide System

Benzyl bromide is a foundational substrate in organic chemistry, notable for its enhanced reactivity in nucleophilic substitution reactions compared to simple primary alkyl halides. This heightened reactivity stems from the ability of the adjacent phenyl ring to stabilize both the transition state of a bimolecular (SN2) reaction and the carbocation intermediate of a unimolecular (SN1) pathway.[1] Consequently, benzyl bromide can react via either mechanism, with the preferred pathway being influenced by reaction conditions and, critically, the electronic properties of any substituents on the ring.[2]

Understanding these substituent effects is paramount for chemists who wish to precisely control reaction outcomes. The methyl group, while structurally simple, serves as a perfect model for illustrating the core electronic principles that govern this reactivity: the inductive effect and hyperconjugation.[3] This guide will explore how these two effects, modulated by positional isomerism, dictate the stability of reaction intermediates and transition states, thereby controlling the overall reaction rate.

Foundational Principles: SN1 vs. SN2 Pathways and Electronic Effects

The Mechanistic Dichotomy

The reactivity of benzyl bromide is a classic example of the competition between SN1 and SN2 pathways.

-

SN1 Mechanism: This two-step process involves the initial, rate-determining departure of the bromide ion to form a benzyl carbocation. This intermediate is significantly stabilized by resonance, as the positive charge is delocalized across the aromatic ring.[1][4]

-

SN2 Mechanism: This is a single, concerted step where a nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion through a trigonal bipyramidal transition state.[2]

Caption: Competing SN1 and SN2 reaction pathways for benzyl bromide.

The Electronic Contributions of a Methyl Group

A methyl group influences the electron density of the benzene ring through two primary electron-donating mechanisms.

-

Inductive Effect (+I): As an alkyl group, the methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring. It therefore donates electron density through the sigma bond framework, an effect that weakens with distance.[5][6]

-

Hyperconjugation (+H): Also known as "no-bond resonance," this is a stabilizing interaction that involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the adjacent pi system of the ring.[7][8] This effect is only operative when the methyl group is in a position (ortho or para) that allows for orbital overlap with the ring's p-orbitals.[5][6]

Caption: The two primary electron-donating effects of a methyl group.

Positional Isomerism: A Tale of Three Reactivities

The location of the methyl group on the benzene ring is the critical determinant of its influence on benzyl bromide's reactivity. The key is how effectively each position can stabilize the electron-deficient carbocation intermediate or transition state of the SN1 pathway.

para-Methylbenzyl Bromide

When placed at the para position, the methyl group can exert both its +I and +H effects to their fullest potential. During an SN1 reaction, the positive charge of the benzyl carbocation is delocalized onto the ring, including the carbon atom to which the methyl group is attached. Hyperconjugation provides a powerful additional mode of delocalization, effectively spreading the charge onto the hydrogen atoms of the methyl group.[5][6] This superior stabilization dramatically lowers the activation energy for carbocation formation, leading to a significant acceleration of the SN1 reaction rate.

ortho-Methylbenzyl Bromide

Electronically, the ortho position is very similar to the para position. Both +I and +H effects are fully operational, stabilizing the carbocation intermediate.[9] The inductive effect is even stronger due to the closer proximity to the benzylic carbon.[5][6] However, the ortho position introduces a new factor: steric hindrance. The bulk of the methyl group can impede the backside attack required for an SN2 reaction. Therefore, while the ortho-methyl group strongly accelerates SN1 reactions, it simultaneously retards SN2 reactions.

meta-Methylbenzyl Bromide

At the meta position, the electronic situation changes drastically. While the inductive effect (+I) still operates to donate some electron density, hyperconjugation is not possible.[5][6][10] The resonance structures of the benzyl carbocation place the positive charge on the ortho and para positions, but never on the meta carbon. Therefore, the methyl group cannot use its powerful hyperconjugative ability to stabilize the developing charge. The result is a much more modest rate enhancement compared to the ortho and para isomers, driven solely by the weaker inductive effect.

Caption: Hierarchy of carbocation stability based on methyl group position.

Quantitative Validation: Kinetic Data and the Hammett Equation

The theoretical effects described above are robustly confirmed by experimental kinetic data, particularly from solvolysis reactions where the solvent acts as the nucleophile.[11][12][13]

Comparative Solvolysis Rates

The rate of solvolysis in a polar protic solvent (e.g., aqueous ethanol) is highly sensitive to the stability of the carbocation formed in the rate-determining step, making it an excellent probe for SN1 reactivity.

| Substrate | Relative Rate of Solvolysis (krel) | Dominant Electronic Effects |

| para-Methylbenzyl Bromide | ~15-20 | Strong +I, Strong +H |

| ortho-Methylbenzyl Bromide | ~10-15 | Very Strong +I, Strong +H |

| meta-Methylbenzyl Bromide | ~1.5-2 | Moderate +I |

| Benzyl Bromide | 1 | (Reference) |

| Note: Relative rates are approximate and can vary with solvent and temperature, but the trend is consistently observed. |

The Hammett Linear Free-Energy Relationship

The Hammett equation provides a powerful tool to quantify these electronic effects: log(k/k₀) = σρ .[14][15]

-

σ (Substituent Constant): An empirical value that quantifies the electronic effect of a substituent. Electron-donating groups like methyl have negative σ values.

-

ρ (Reaction Constant): A measure of the sensitivity of a reaction to substituent effects. A large, negative ρ value indicates the buildup of positive charge in the transition state, characteristic of an SN1 mechanism.[15][16]

Kinetic studies of benzyl bromide solvolysis typically yield a large negative ρ value, confirming that the reaction proceeds through a transition state with significant carbocationic character.[17]

| Substituent | Hammett Constant (σ) |

| para-CH₃ | -0.17 |

| meta-CH₃ | -0.07 |

The more negative σ value for the para-methyl group reflects its superior ability to donate electrons via the combined +I and +H effects, perfectly correlating with its faster solvolysis rate.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems for synthesizing the required substrates and measuring their reactivity.

Protocol 1: Synthesis of Methyl-Substituted Benzyl Bromides

This procedure details a standard method for the free-radical bromination of the corresponding xylene isomer.

Workflow Diagram:

Caption: Workflow for the synthesis of methylbenzyl bromides.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with the appropriate xylene isomer (1.0 eq.), N-Bromosuccinimide (NBS, 1.05 eq.), and a solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Reaction: Heat the mixture to reflux while irradiating with a sunlamp or a 250W incandescent bulb. The reaction is often initiated when the orange color of bromine appears and then fades.[18]

-

Monitoring: Follow the consumption of the starting material by TLC or GC analysis. The reaction is typically complete within 1-3 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide by-product and wash it with a small amount of the solvent.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water, dilute aqueous sodium thiosulfate (to remove any remaining bromine), and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).[18][19]

Protocol 2: Kinetic Measurement of Solvolysis Rate

This protocol measures the rate of HBr production during the solvolysis of a benzyl bromide derivative in aqueous ethanol.[13][20]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a stock solution of 80% ethanol in deionized water (v/v).

-

Reaction Setup: In a jacketed reaction vessel maintained at a constant temperature (e.g., 25.0 °C), add a precise volume (e.g., 50.0 mL) of the 80% ethanol solvent. Add a few drops of a suitable indicator, such as bromothymol blue.[20]

-

Titrant Preparation: Prepare a standardized solution of dilute sodium hydroxide (e.g., 0.02 M NaOH).

-

Initiation: Add a small, precise amount of the benzyl bromide substrate (e.g., 1 mmol) to the solvent mixture and start a timer immediately. This is t=0.

-

Titration: The solvolysis reaction will produce HBr, causing the solution to become acidic and the indicator to change color (e.g., from blue to yellow for bromothymol blue). Immediately titrate the solution with the standardized NaOH solution back to the endpoint color. Record the volume of NaOH added and the time.

-

Data Collection: Repeat the titration at regular intervals, recording the cumulative volume of titrant added versus time. Continue for at least two reaction half-lives.

-

Data Analysis: The reaction follows pseudo-first-order kinetics. A plot of ln(V∞ - Vt) versus time (where V∞ is the volume of titrant required for complete reaction and Vt is the volume at time t) will yield a straight line. The pseudo-first-order rate constant (k) is the negative of the slope of this line.

Conclusion and Outlook

The electronic influence of a methyl group on benzyl bromide reactivity is a clear and powerful illustration of fundamental principles in physical organic chemistry. The reactivity is enhanced in all cases, but the magnitude of this effect is strictly position-dependent, following the order para > ortho > meta > unsubstituted . This trend is a direct consequence of the interplay between the distance-dependent inductive effect and the position-dependent hyperconjugative effect, which collectively stabilize the carbocationic character of the SN1 transition state.

For researchers in drug development and process chemistry, these principles are not merely academic. They form the basis for rationally tuning the reactivity of synthetic intermediates, controlling reaction pathways, and predicting the influence of structural modifications on a molecule's chemical behavior. By mastering these concepts, scientists can more effectively design and execute complex molecular syntheses.

References

- 1. homework.study.com [homework.study.com]

- 2. brainly.com [brainly.com]

- 3. proprep.com [proprep.com]

- 4. quora.com [quora.com]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]

- 12. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. connectsci.au [connectsci.au]

- 18. prepchem.com [prepchem.com]

- 19. Page loading... [guidechem.com]

- 20. amherst.edu [amherst.edu]

A Senior Scientist's Guide to the Steric Effects of 3,5-Dimethyl Substitution: Principles and Applications

Executive Summary

The strategic placement of substituents on an aromatic ring is a cornerstone of modern molecular design, influencing everything from reaction kinetics to pharmacological activity. Among the various substitution patterns, the 3,5-dimethyl motif stands out as a uniquely versatile tool. It imparts significant steric hindrance that is not merely about bulk, but about the directional control of molecular conformation and reactivity. This guide provides an in-depth technical analysis of the steric effects originating from 3,5-dimethyl substitution. We will explore the fundamental physicochemical principles, the profound impact on molecular shape and atropisomerism, and its critical applications in modulating chemical reactions and enhancing the metabolic stability of drug candidates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful structural element in their work.

Section 1: The Physicochemical Basis of 3,5-Dimethyl Steric Hindrance

Beyond Bulk: Defining Steric Effects in Aromatic Systems

Steric effects arise from the fundamental principle that atoms occupy space, leading to repulsive forces when non-bonded atoms are brought too close together.[1][2] This repulsion, a consequence of overlapping electron clouds, is a non-bonding interaction that profoundly influences the shape (conformation) and reactivity of molecules.[1][3] In the context of a 3,5-dimethylphenyl group, the two methyl groups act as formidable "gatekeepers," flanking the C1 position and influencing the space around the substituent attached at that position, as well as the adjacent C2 and C6 positions. Unlike ortho (2,6) substitution, which creates a tight "clamp" directly adjacent to the point of attachment, the 3,5-pattern creates a broader "molecular fence" that primarily restricts the rotation of the entire aryl ring around its connecting bond.

A Quantitative Framework for Steric Effects

To move beyond qualitative descriptions, physical organic chemists have developed parameters to quantify steric hindrance. These models are essential for building predictive quantitative structure-activity relationships (QSAR) and for mechanistic analysis.[4]

-

Taft Steric Parameter (Es): One of the earliest methods, the Taft parameter is derived from the hydrolysis rates of substituted esters.[5][6] A more negative Es value indicates greater steric hindrance.[6] While useful, it is a one-dimensional parameter and can be insufficient for describing the complex three-dimensional nature of molecules.[4]

-

A-Values: These values quantify the steric bulk of a substituent by measuring the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1][5] A larger A-value signifies a greater preference for the less-crowded equatorial position, indicating larger effective bulk.[1]

-